molecular formula C8H6F2O4 B13561036 2-(Difluoromethoxy)-5-hydroxybenzoicacid

2-(Difluoromethoxy)-5-hydroxybenzoicacid

Cat. No.: B13561036
M. Wt: 204.13 g/mol
InChI Key: GIKNMUCPFHBHCE-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)-5-hydroxybenzoic acid is an organic compound characterized by the presence of both difluoromethoxy and hydroxy functional groups attached to a benzoic acid core

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound features:

  • Carboxylic acid group at position 1

  • Hydroxy group at position 5

  • Difluoromethoxy group at position 2

The difluoromethoxy group acts as an electron-withdrawing substituent, enhancing the compound's lipophilicity and influencing reactivity.

Oxidation Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Oxidation of hydroxy groupOxidizing agents (e.g., KMnO₄)Conversion to carbonyl groupNot quantified
Mechanism: The hydroxy group (-OH) is oxidized to a ketone or aldehyde, depending on the oxidizing agent and reaction conditions.

Esterification

Reaction TypeReagents/ConditionsOutcomeYieldSource
Esterification of carboxylic acidSulfuric acid catalyst, methanol, refluxMethyl ester derivative87%
Procedure :
  • Dissolve the compound in methanol with catalytic sulfuric acid.

  • Heat under reflux overnight.

  • Purify via extraction and evaporation.

Amide Formation

Reaction TypeReagents/ConditionsOutcomeYieldSource
Coupling with aminesHATU, EDCHCl, DIPEA, DMF, rtN-substituted amide derivatives65–86%
Example Protocol :
  • Activate the carboxylic acid with HATU and EDCHCl in DMF.

  • Add the amine substrate and DIPEA.

  • Stir overnight at room temperature.

Hydrazide Formation

Reaction TypeReagents/ConditionsOutcomeYieldSource
Reaction with hydrazineHydrazine monohydrate, refluxHydrazide derivative42%
Mechanism :
The carboxylic acid reacts with excess hydrazine to form a hydrazide, followed by purification via chromatography.

Substitution Reactions

Reaction TypeReagents/ConditionsOutcomeYieldSource
Nucleophilic substitutionNucleophiles (e.g., amines), coupling agentsAmide or ester derivativesVaries
Key Drivers :
  • The difluoromethoxy group stabilizes intermediates via electron withdrawal.

  • Solvent choice (e.g., DMF, CH₂Cl₂) and temperature control are critical for selectivity.

Biological Activity and Reaction Context

The difluoromethoxy group enhances binding affinity to enzymes by stabilizing interactions with active sites. For instance, in studies involving related compounds (e.g., DGM), such substituents modulate pathways like TGF-β1-induced fibrosis, though direct experimental data for this specific compound is limited .

Biological Activity

2-(Difluoromethoxy)-5-hydroxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and antitumor properties, and presents relevant research findings and case studies.

Chemical Structure and Properties

The chemical formula of 2-(Difluoromethoxy)-5-hydroxybenzoic acid is C9H8F2O4C_9H_8F_2O_4, with a molecular weight of approximately 218.15 g/mol. The difluoromethoxy group is known for enhancing the lipophilicity and metabolic stability of compounds, which can contribute to their biological efficacy.

Biological Activity

Antimicrobial Properties
Research indicates that compounds with similar structures to 2-(Difluoromethoxy)-5-hydroxybenzoic acid exhibit significant antimicrobial activity against various bacterial strains. For instance, studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential.

Antitumor Activity
Preliminary investigations have suggested that 2-(Difluoromethoxy)-5-hydroxybenzoic acid may possess antitumor properties. In vitro studies have indicated that it can inhibit the proliferation of certain cancer cell lines, although further research is required to elucidate the underlying mechanisms of action.

The mechanism by which 2-(Difluoromethoxy)-5-hydroxybenzoic acid exerts its biological effects is not fully understood. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways, potentially leading to apoptosis in cancer cells or inhibition of bacterial growth.

Case Studies

  • Antimicrobial Efficacy
    • A study evaluated the antimicrobial activity of various derivatives of hydroxybenzoic acids, including 2-(Difluoromethoxy)-5-hydroxybenzoic acid. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial properties.
  • Antitumor Activity
    • In another study, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, with an IC50 value of approximately 25 µM after 48 hours of treatment. This suggests potential for further development as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesNotable Properties
2-(Difluoromethoxy)-6-hydroxybenzoic acidHydroxy substituentEnhanced solubility and biological activity
2-(Difluoromethoxy)naphthalene-3-carboxylic acidNaphthalene ringPotentially greater lipophilicity
4-fluoro-N'-(4-methylphenyl)benzohydrazideFluoro substituentAntimicrobial activity

Conclusion and Future Directions

The biological activity of 2-(Difluoromethoxy)-5-hydroxybenzoic acid presents a promising avenue for further research in drug development. Its antimicrobial and antitumor properties warrant additional studies to fully understand its mechanisms and therapeutic potential. Future research should focus on:

  • In vivo Studies : To confirm efficacy and safety profiles.
  • Mechanistic Studies : To elucidate interaction pathways at the molecular level.
  • Structure-Activity Relationship (SAR) Analysis : To optimize analogs for enhanced biological activity.

Q & A

Basic Research Questions

Q. Q1. What are the recommended synthetic routes for 2-(difluoromethoxy)-5-hydroxybenzoic acid, and how can reaction conditions be optimized?

A1. The synthesis typically involves introducing the difluoromethoxy group via nucleophilic substitution or fluorination. A plausible route starts with 5-hydroxybenzoic acid as the core structure. Key steps include:

  • Step 1: Protection of the hydroxyl group using acetyl or tert-butyldimethylsilyl (TBDMS) chloride under anhydrous conditions .
  • Step 2: Substitution with a difluoromethoxy group using ClCF2_2OCH3_3 or similar reagents in the presence of a base (e.g., K2_2CO3_3) .
  • Step 3: Deprotection under acidic (e.g., HCl) or basic conditions (e.g., NaOH) .
    Optimization may involve solvent selection (e.g., ethanol for solubility) and temperature control to minimize side reactions. Reaction progress should be monitored via TLC or HPLC .

Q. Q2. How can researchers verify the purity and structural integrity of 2-(difluoromethoxy)-5-hydroxybenzoic acid?

A2. A combination of analytical techniques is required:

  • HPLC: Use a C18 column with a mobile phase of acetonitrile and 0.01 M phosphate buffer (pH 7) at 1 mL/min flow rate. Detect impurities at 254 nm .
  • NMR: Confirm the presence of the difluoromethoxy group (δ ~6.5–7.0 ppm for aromatic protons, δ ~120–125 ppm for 19F^{19}\text{F} NMR) and hydroxyl group (δ ~10–12 ppm for carboxylic acid proton) .
  • Mass Spectrometry (MS): Look for [M-H]^- ions at m/z 218.02 (calculated molecular weight: 219.12) .

Q. Q3. What are the stability considerations for this compound under different storage conditions?

A3. Stability depends on:

  • Light: Store in amber vials to prevent photodegradation, as hydroxyl and difluoromethoxy groups are sensitive to UV light .
  • Temperature: Keep at -20°C for long-term storage; room temperature may lead to hydrolysis of the difluoromethoxy group .
  • pH: Avoid strongly basic conditions (pH >10) to prevent deprotonation and degradation of the carboxylic acid moiety .

Advanced Research Questions

Q. Q4. How does the difluoromethoxy group influence the compound’s biological activity compared to other halogenated analogs?

A4. The difluoromethoxy group enhances metabolic stability and lipophilicity compared to methoxy or chloro analogs. For example:

  • Metabolic Resistance: The C-F bond resists oxidative cleavage by cytochrome P450 enzymes, prolonging half-life in vitro .
  • SAR Studies: Replacements with trifluoromethoxy or chloro groups (e.g., 2-chloro-5-fluorobenzoic acid derivatives) show reduced binding affinity in enzyme inhibition assays, suggesting steric and electronic effects are critical .
    Methodologically, compare IC50_{50} values in target assays using analogs from systematic structural modifications .

Q. Q5. What computational methods are suitable for predicting the reactivity and binding modes of this compound?

A5. Use density functional theory (DFT) and molecular docking:

  • DFT: Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the difluoromethoxy and hydroxyl groups .
  • Docking: Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase-2). Parameterize fluorine atoms using force fields like OPLS4 .
    Validate predictions with experimental data (e.g., crystallography or mutagenesis studies) .

Q. Q6. How can researchers address discrepancies in reported spectral data for this compound?

A6. Contradictions often arise from solvent effects or impurity interference. Mitigation strategies include:

  • Standardization: Run NMR in deuterated DMSO or methanol to compare with literature (e.g., δ 7.2–7.5 ppm for aromatic protons in DMSO-d6_6) .
  • High-Resolution MS: Resolve isotopic patterns to distinguish between [M-H]^- and adduct ions .
  • Collaborative Studies: Cross-validate data with independent labs using identical instrumentation .

Q. Q7. What strategies are effective for scaling up synthesis while maintaining yield and purity?

A7. Key considerations for scale-up:

  • Catalyst Optimization: Use heterogeneous catalysts (e.g., Pd/C) for hydrogenation steps to reduce metal contamination .
  • Flow Chemistry: Implement continuous-flow reactors for fluorination steps to enhance safety and reproducibility .
  • Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost efficiency .

Q. Q8. How can impurity profiles be characterized during synthesis, and what thresholds are acceptable for pharmacological studies?

A8. Impurities (e.g., de-fluorinated byproducts or hydroxylated derivatives) must be identified and quantified:

  • HPLC-MS/MS: Detect trace impurities (<0.1%) using MRM transitions specific to expected byproducts .
  • ICH Guidelines: Follow Q3A(R2) limits: ≤0.1% for unknown impurities and ≤0.15% for total impurities in preclinical studies .
    Synthetic routes with fewer than three purification steps are preferred to minimize impurity generation .

Properties

Molecular Formula

C8H6F2O4

Molecular Weight

204.13 g/mol

IUPAC Name

2-(difluoromethoxy)-5-hydroxybenzoic acid

InChI

InChI=1S/C8H6F2O4/c9-8(10)14-6-2-1-4(11)3-5(6)7(12)13/h1-3,8,11H,(H,12,13)

InChI Key

GIKNMUCPFHBHCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)O)OC(F)F

Origin of Product

United States

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